Home > Products > Building Blocks P19294 > 1-(4-Morpholin-4-yl-phenyl)-ethylamine
1-(4-Morpholin-4-yl-phenyl)-ethylamine - 728024-36-0

1-(4-Morpholin-4-yl-phenyl)-ethylamine

Catalog Number: EVT-410335
CAS Number: 728024-36-0
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10)

Compound Description: MO10 is a chalcone derivative investigated as a potential therapeutic agent for neurodegenerative disorders due to its potent and selective inhibition of monoamine oxidase-B (MAO-B). Studies demonstrated that MO10 exhibits competitive inhibition of MAO-B with an IC50 value of 0.044 μM, surpassing the potency of the reference compound lazabemide. Further investigations revealed MO10 to be a reversible inhibitor with a favorable pharmacokinetic profile, including high gastrointestinal absorption and blood-brain barrier permeability [, ].

[1] https://www.semanticscholar.org/paper/9bbce8080dbc75396f65760adcdbf55e408cb794 [] https://www.semanticscholar.org/paper/6ffe060851530ddc88ff9a5c4c7b76a9a98858d3

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist with promising wake-promoting activity. It displays high affinity for the hH3R (Ki = 8.73 nM) and demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life in preclinical models. SUVN-G3031 effectively promotes wakefulness and reduces rapid-eye-movement sleep in orexin-B saporin-lesioned rats, supporting its potential as a therapeutic agent for sleep disorders [].

N-(3-Chloro-4-morpholin-4-yl) Phenyl-N′-hydroxyimido Formamide (TS-011)

Compound Description: TS-011 acts as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, targeting the cytochrome P450 enzymes responsible for its production. It displays efficacy in preclinical models of stroke, demonstrating the ability to reverse the decrease in cerebral blood flow following subarachnoid hemorrhage and reduce infarct volume in ischemic stroke models. Importantly, TS-011 does not affect the activity of various other cytochrome P450 enzymes involved in drug metabolism, suggesting a favorable safety profile [].

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide (Compound 7)

Compound Description: Compound 7 exhibits potent anti-breast cancer activity, demonstrating an IC50 value of 4.25 μM against the MCF-7 breast cancer cell line. Its mechanism of action involves binding to the estrogen receptor α (ERα), competing with estrogen and inhibiting its effects. Molecular docking studies indicate a strong binding affinity of Compound 7 to ERα, surpassing that of the standard drug 4-hydroxytamoxifen [].

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with potential applications in treating acute myeloid leukemia (AML). Preclinical studies have shown it to be highly effective in inhibiting FLT3 kinase activity, demonstrating excellent oral bioavailability and a favorable pharmacokinetic profile. AC220 is currently undergoing phase II clinical trials [].

Overview

1-(4-Morpholin-4-yl-phenyl)-ethylamine is an organic compound characterized by a morpholine ring attached to a phenyl group, which is further connected to an ethylamine chain. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It serves as a building block in the synthesis of more complex organic molecules and has been investigated for potential bioactive properties, including antimicrobial and anticancer activities. Additionally, it is explored as a pharmaceutical intermediate in drug development targeting various diseases.

Source and Classification

The compound has the chemical formula C12H17N2O and is classified as an amine. It is recognized for its structural uniqueness, which imparts distinct chemical and biological properties. The compound can be synthesized through various methods, typically involving the reaction of 4-morpholinophenylacetonitrile with ethylamine under controlled conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine can be achieved through several synthetic routes:

  1. Nucleophilic Substitution: A common method involves the nucleophilic substitution reaction where 4-morpholinophenylacetonitrile reacts with ethylamine. This reaction often requires a catalyst and is conducted in an inert atmosphere to minimize side reactions.
  2. Continuous Flow Reactors: In industrial settings, large-scale production may utilize continuous flow reactors, which allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
  3. Purification Techniques: Post-synthesis, purification is typically carried out using techniques such as recrystallization or chromatography to isolate the desired compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(4-Morpholin-4-yl-phenyl)-ethylamine consists of:

  • Morpholine Ring: A six-membered ring containing one oxygen atom and five carbon atoms.
  • Phenyl Group: A benzene ring attached to the morpholine.
  • Ethylamine Chain: An ethyl group linked to an amine.

The compound's molecular formula is C12H17N2O, with a molecular weight of approximately 205.27 g/mol. The structure can be represented as follows:

C6H5C(C2H5)N(C4H9NO)\text{C}_6\text{H}_5-\text{C}(\text{C}_2\text{H}_5)\text{N}(\text{C}_4\text{H}_9\text{NO})
Chemical Reactions Analysis

Reactions and Technical Details

1-(4-Morpholin-4-yl-phenyl)-ethylamine participates in various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides or hydroxyl derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced amine derivatives.
  • Substitution Reactions: The compound can also undergo substitution reactions where functional groups on either the phenyl or morpholine rings are replaced by other groups, often utilizing halogens or nucleophiles.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAcidic or basic conditions
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionHalogens (chlorine, bromine), nucleophilesVaries based on substitution
Mechanism of Action

Process and Data

The mechanism of action for 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves its interactions at the molecular level with biological targets. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors, potentially leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific biological pathway being targeted but typically involves binding to active sites on proteins or enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Melting Point: Specific data not readily available; typically determined experimentally.
  • Boiling Point: Also requires experimental determination.

The compound's stability under various conditions (pH, temperature) should be assessed for practical applications in research and industry.

Applications

Scientific Uses

1-(4-Morpholin-4-yl-phenyl)-ethylamine has several significant applications:

  • Chemistry: Acts as a building block for synthesizing more complex organic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a pharmaceutical intermediate in drug development targeting various diseases.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties such as polymers and coatings .
Introduction to Morpholine Derivatives in Medicinal Chemistry

Morpholine (tetrahydro-1,4-oxazine) stands as a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties, synthetic accessibility, and broad spectrum of biological activities. This six-membered heterocycle containing oxygen and nitrogen atoms features prominently in approved drugs and experimental compounds, where it significantly influences pharmacokinetic profiles, target affinity, and metabolic stability [1]. The integration of morpholine with ethylamine-bearing aromatic systems—exemplified by 1-(4-Morpholin-4-yl-phenyl)-ethylamine—creates structurally diverse pharmacophores capable of modulating clinically relevant biological targets. These hybrid architectures leverage morpholine’s capacity to enhance solubility and bioavailability while the ethylamine linker enables precise spatial positioning for receptor interactions [2]. This section explores the structural and functional significance of morpholine moieties and traces the historical evolution of morpholine-containing ethylamines in drug discovery.

Structural and Functional Significance of Morpholine Moieties in Bioactive Compounds

The morpholine ring confers distinct advantages to bioactive molecules, underpinning its prevalence in drug design:

  • Physicochemical Modulator: Morpholine’s semi-polar nature (log P ~ −0.44) improves aqueous solubility without excessive hydrophilicity. Its basic nitrogen (pKa ≈ 8.4) facilitates salt formation, enhancing crystallinity and bioavailability. In 1-(4-Morpholin-4-yl-phenyl)-ethylamine, the morpholine ring contributes to a calculated cLogP of ~1.2, balancing membrane permeability and solubility [2].
  • Hydrogen-Bonding Capability: The oxygen and nitrogen atoms act as hydrogen-bond acceptors, enabling interactions with biological targets. For example, morpholine in PI3K inhibitors like pictilisib forms key hydrogen bonds with the kinase’s hinge region [4].
  • Metabolic Stability: Morpholine resists rapid oxidative metabolism compared to piperazine or aliphatic amines, reducing the generation of reactive metabolites. This property is critical for compounds like 1-(4-Morpholin-4-yl-phenyl)-ethylamine, where the ring stabilizes the molecule against hepatic degradation [1].
  • Conformational Flexibility: The chair conformation allows morpholine to adapt to binding pockets, while N-substitution tunes steric and electronic properties. In CNS-active analogs, N-alkylation modulates blood-brain barrier penetration [2].

Role of the Ethylamine Linkage:In 1-(4-Morpholin-4-yl-phenyl)-ethylamine, the ethylamine spacer (−CH(CH₃)NH₂) connects the morpholinophenyl group to the primary amine. This linkage:

  • Acts as a conformational spacer, optimizing pharmacophore alignment for receptor engagement.
  • Provides a site for structural diversification (e.g., N-alkylation, acylation) to fine-tune activity.
  • Contributes to basicity (amine pKa ~10), influencing ionic interactions with biological targets [2].

Structure-Activity Relationship (SAR) Insights:Table 1: SAR of Morpholine-Containing Ethylamines in Drug Design

Structural ModificationBiological ImpactExample
Morpholine N-substitutionAlters metabolic stability and log D; small alkyl groups enhance CNS penetrationFluorinated analogs with 5-HT₁B affinity [2]
Ethylamine N-functionalizationModulates target selectivity; acylation enables prodrug strategiesCinnamamide hybrids in PI3K inhibitors [4]
Para-substitution on phenyl ringElectron-donating groups boost enzyme inhibition; halogens improve binding affinityPictilisib derivatives [4]
Chirality at ethylamine carbonEnantiomers show divergent potency (e.g., 10-fold difference in receptor binding)Reboxetine-inspired compounds [1]

Therapeutic Applications:

  • CNS Modulation: Fluorinated derivatives of 1-(4-Morpholin-4-yl-phenyl)-ethylamine exhibit submicromolar affinity (IC₅₀ = 0.2–1.8 μM) for 5-HT₁B serotonin receptors, implicating potential in migraine and depression therapy [2].
  • Enzyme Inhibition: Morpholine-ethylamine hybrids serve as intermediates for kinase inhibitors. For instance, thienopyrimidine-morpholine conjugates like 17f inhibit PI3Kα (IC₅₀ = 39 nM) by occupying the ATP-binding cleft [4].
  • Antimicrobial Scaffolds: While direct evidence for 1-(4-Morpholin-4-yl-phenyl)-ethylamine is limited, structurally similar morpholinoethylamines (e.g., 4-(morpholin-4-yl)-2-butenoates) demonstrate antifungal activity against Candida albicans [2].

Historical Evolution of Morpholine-Containing Ethylamines in Drug Discovery

The integration of morpholine with ethylamine pharmacophores evolved through distinct phases:

  • Early Discoveries (1950s–1970s): Morpholine was initially employed as a solvent or synthetic intermediate. Its first medicinal applications emerged in lincomycin antibiotics (e.g., clindamycin), though without ethylamine linkages. The foundational synthesis of 4-(2-aminoethyl)morpholine derivatives established protocols for reductive amination and nucleophilic substitution later applied to aryl-ethylamine hybrids [1] [5].
  • Golden Age of SAR Expansion (1980s–2000s): The "privileged structure" concept recognized morpholine’s versatility. Key developments:
  • Reboxetine: Launched in 1997, this morpholine-containing ethylamine derivative exemplified the scaffold’s CNS applicability as a norepinephrine reuptake inhibitor [1].
  • Pictilisib (GDC-0941): This 2008 clinical candidate incorporated morpholine directly into a thienopyrimidine core, validating morpholine-ethylamine hybrids as PI3K inhibitors. Its design leveraged morpholine for ATP-binding site interactions [4].
  • Modern Innovations (2010s–Present): Hybridization strategies combine morpholine-ethylamines with other pharmacophores:
  • Cinnamamide-Morpholine Conjugates: Enhance dual-targeting (e.g., HDAC/PI3K inhibition) [4].
  • DNA-PK Inhibitors: Morpholinoethylamines like 1-(4-morpholinylphenyl)guanidine improve radiotherapy efficacy in oncology [6].

Table 2: Historical Milestones in Morpholine-Containing Ethylamine Development

TimelineCompound/ClassTherapeutic AreaSignificance
1972Morpholine aniline precursorsSynthetic intermediatesEnabled aryl-morpholine coupling via Buchwald-Hartwig amination [5]
1997Reboxetine analogsDepressionValidated morpholine-ethylamines as neurotransmitter modulators [1]
2008Pictilisib (GDC-0941)Oncology (PI3K inhibition)Demonstrated morpholine’s role in kinase target engagement [4]
2019Thienopyrimidine-morpholine hybridsAntitumor agentsAchieved nanomolar PI3Kα inhibition via optimized ethylamine linkers [4]

Synthetic Challenges and Innovations:Early routes to 1-(4-Morpholin-4-yl-phenyl)-ethylamine relied on:

  • Reductive Amination: 4-Morpholinobenzaldehyde + nitroethane → Henry reaction → catalytic hydrogenation [2].
  • Buchwald-Hartwig Coupling: 4-Bromophenethylamine + morpholine, though steric hindrance necessitated bulky ligands (e.g., XPhos) [5].Modern approaches employ:
  • Flow chemistry for high-pressure amination.
  • Enzymatic resolution to access chiral ethylamine intermediates [1].

Properties

CAS Number

728024-36-0

Product Name

1-(4-Morpholin-4-yl-phenyl)-ethylamine

IUPAC Name

1-(4-morpholin-4-ylphenyl)ethanamine

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3

InChI Key

NQOHGGYEBXCWJV-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.